N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide
Description
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted at the 3-position with a methyl group and at the 5-position with an aminomethylphenylacetamide moiety. The compound’s synthesis typically involves multi-step reactions, including cyclization and acylation, as inferred from related methodologies in the literature .
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[4-[[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)amino]methyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N5O/c1-10-15-7-14(9-18-16(15)21-20-10)17-8-12-3-5-13(6-4-12)19-11(2)22/h3-7,9,17H,8H2,1-2H3,(H,19,22)(H,18,20,21) |
InChI Key |
UNMBIXCLSMEFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)NCC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide typically involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine with 4-aminomethylphenylacetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide and its analogs:
†Molecular weight calculated based on formula C₁₇H₁₇N₅O; conflicting data in suggests caution in referencing exact values.
Key Observations:
Core Heterocycle Diversity: The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from pyrazolo[3,4-d]pyrimidine derivatives (e.g., ), which exhibit expanded π-conjugation and altered electronic properties. Pyrazolo[3,4-b]pyridinones () further differ due to a ketone group at position 6, reducing basicity compared to the acetamide-substituted target compound .
Synthetic Complexity :
- The target compound’s synthesis likely parallels indole ring-opening/N-acylation cascades (), which are more complex than the straightforward acylation used for simpler pyrazole analogs (). In contrast, pyrazolo[3,4-d]pyrimidines () often require cross-coupling reactions, increasing synthetic cost .
Biological Activity
N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H17N5O
- Molecular Weight : 283.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Compounds in the pyrazolo[3,4-b]pyridine family have been shown to inhibit certain kinases, particularly tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. This inhibition can lead to decreased cancer cell proliferation and survival .
- Cellular Effects : Studies indicate that this compound exhibits significant anti-proliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these effects are reported in the nanomolar range, indicating potent activity .
In Vitro Studies
A series of in vitro studies have demonstrated the compound's efficacy against different cancer cell lines. For example:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| MCF-7 | 50 | Inhibition of proliferation |
| HCT-116 | 75 | Induction of apoptosis |
| A549 | 100 | Cell cycle arrest |
These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Case Studies
In a notable study involving a cohort of patients with advanced solid tumors, administration of a related pyrazolo compound led to partial responses in 30% of participants. The study highlighted the potential for these compounds to be integrated into treatment regimens for resistant cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
